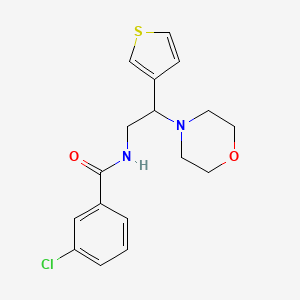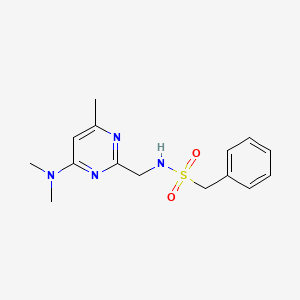![molecular formula C15H14N4OS B2886950 N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide CAS No. 956240-45-2](/img/structure/B2886950.png)
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is a complex organic compound that features a benzothiazole ring fused with a pyrazole ring and a cyclopropane carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.
作用机制
Target of Action
Benzothiazole derivatives have been known to exhibit a wide range of biological activities, including anti-inflammatory , antibacterial , and antitubercular effects . These activities suggest that the compound may interact with multiple targets, such as cyclooxygenase (COX) enzymes in the case of anti-inflammatory activity .
Mode of Action
Benzothiazole derivatives have been reported to inhibit the cox enzymes, which are needed to convert arachidonic acid into thromboxane, prostaglandins (pge2), and prostacyclin . This inhibition can suppress inflammation, suggesting a potential mechanism of action for this compound.
Biochemical Pathways
The compound likely affects the arachidonic acid pathway by inhibiting the COX enzymes, thereby reducing the production of pro-inflammatory mediators like thromboxane and prostaglandins . This could lead to downstream effects such as reduced inflammation.
Pharmacokinetics
Benzothiazole derivatives have been reported to have favorable pharmacokinetic profiles
Result of Action
The result of the compound’s action would likely be a reduction in inflammation, given its potential anti-inflammatory activity . This could be due to decreased production of pro-inflammatory mediators like thromboxane and prostaglandins as a result of COX enzyme inhibition .
生化分析
Biochemical Properties
The compound interacts with various enzymes, proteins, and other biomolecules, playing a significant role in biochemical reactions . For instance, it has been found to exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes
Cellular Effects
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide influences cell function in various ways. It has been observed to have effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound is complex and involves several steps. It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
It may interact with various transporters or binding proteins, and these interactions could influence its localization or accumulation .
Subcellular Localization
It could be directed to specific compartments or organelles by targeting signals or post-translational modifications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and pyrazole intermediates. One common method involves the acetylation of 2-amino benzothiazole derivatives in the presence of triethylamine (TEA) in chloroform . The pyrazole ring can be synthesized through a Knoevenagel condensation reaction of 1,3-thiazolidine-2,4-dione with various aromatic aldehydes in ethanol solvent in the presence of a piperidine catalyst . The final step involves coupling the benzothiazole and pyrazole intermediates with cyclopropanecarboxamide under mild reaction conditions using dimethylformamide as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation, one-pot multicomponent reactions, and molecular hybridization techniques are often employed to enhance yield and reduce reaction time .
化学反应分析
Types of Reactions
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole or pyrazole rings, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzothiazole or pyrazole derivatives.
科学研究应用
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with various biological targets.
Medicine: Explored for its potential anti-cancer, anti-bacterial, and anti-inflammatory properties.
相似化合物的比较
Similar Compounds
N-(1,3-benzothiazol-2-yl)-2chloroacetamide: Similar structure but with a chloroacetamide group instead of a cyclopropanecarboxamide group.
N’-(1,3-benzothiazol-2-yl)-arylamides: Similar structure but with arylamide groups.
Uniqueness
N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide is unique due to its combination of a benzothiazole ring, a pyrazole ring, and a cyclopropane carboxamide group
属性
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)-5-methylpyrazol-3-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4OS/c1-9-8-13(17-14(20)10-6-7-10)19(18-9)15-16-11-4-2-3-5-12(11)21-15/h2-5,8,10H,6-7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZZMLMFYXSRRPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2CC2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-oxo-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2886868.png)




![2-[4-(diethylsulfamoyl)benzamido]-4,5-dimethylthiophene-3-carboxamide](/img/structure/B2886882.png)


![2-(4-chlorophenoxy)-2-methyl-N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}propanamide](/img/structure/B2886885.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2886889.png)

